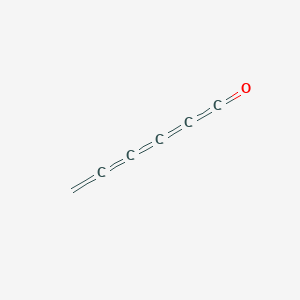![molecular formula C14H12O2S2 B14507316 2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol CAS No. 64620-82-2](/img/structure/B14507316.png)
2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol is an organic compound characterized by the presence of hydroxyl groups and sulfur atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol typically involves the reaction of 2-hydroxythiophenol with an appropriate alkyne under specific conditions. One common method is the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-sulfur bonds under mild conditions . Another approach involves the ipso-hydroxylation of arylboronic acids using hydrogen peroxide and HBr in ethanol, which provides a scalable and green synthesis route .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions due to their efficiency and scalability. The use of environmentally benign reagents and conditions is preferred to minimize the environmental impact and ensure safety during production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, nitric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Brominated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol has several applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe due to its photo-physical properties.
Medicine: Explored for its potential therapeutic effects, including antioxidant and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol involves its interaction with molecular targets through its hydroxyl and sulfur groups. These functional groups can participate in hydrogen bonding, coordination with metal ions, and redox reactions, which contribute to its biological and chemical activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: A simpler compound with a single hydroxyl group attached to an aromatic ring.
2-Hydroxythiophenol: Contains a hydroxyl group and a sulfur atom attached to an aromatic ring.
Quinones: Oxidized derivatives of phenols with two carbonyl groups.
Propriétés
Numéro CAS |
64620-82-2 |
|---|---|
Formule moléculaire |
C14H12O2S2 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
2-[2-(2-hydroxyphenyl)sulfanylethenylsulfanyl]phenol |
InChI |
InChI=1S/C14H12O2S2/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-10,15-16H |
Clé InChI |
YMWFHAJDLRDOBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)O)SC=CSC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1,3-Dibutoxypropan-2-yl)oxy]octane](/img/structure/B14507242.png)
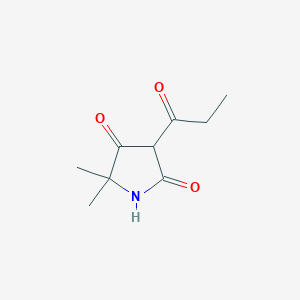
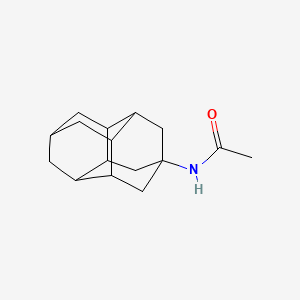
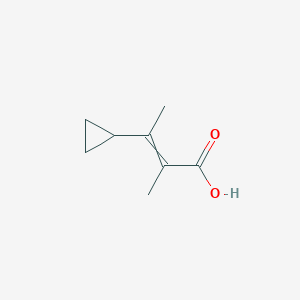
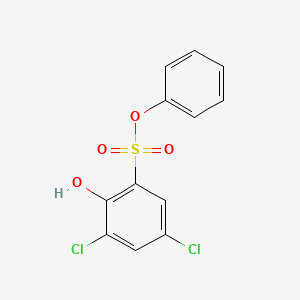
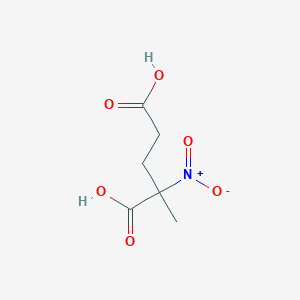
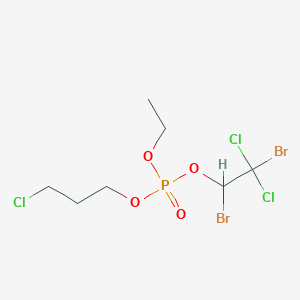
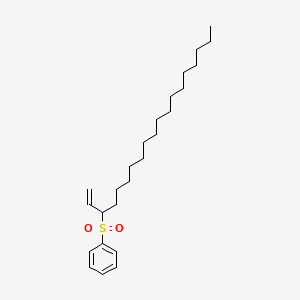
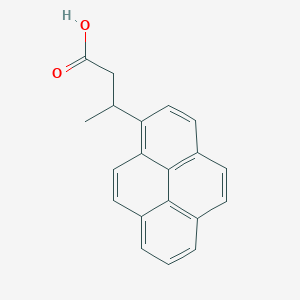
![1,1'-[3-Methyl-2-(propan-2-yl)but-1-ene-1,1-diyl]dicyclopropane](/img/structure/B14507292.png)
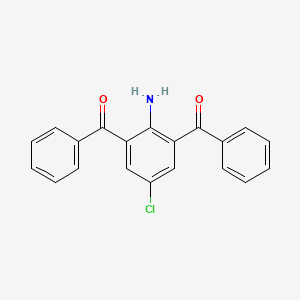
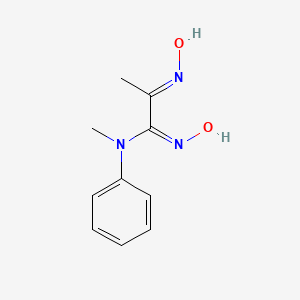
![[(Dichlorophosphanyl)methyl]phosphonic dichloride](/img/structure/B14507307.png)
